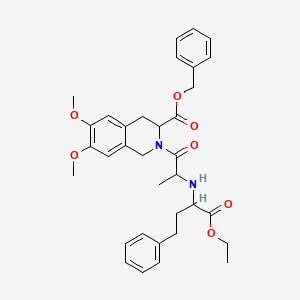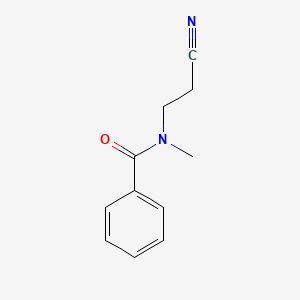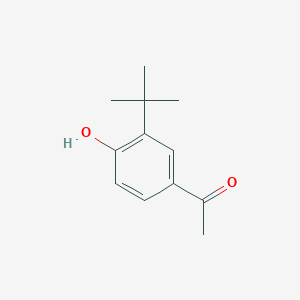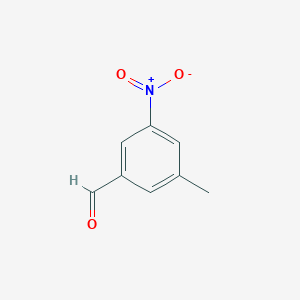
CHEMBL58340
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C34H40N2O7 and its molecular weight is 588.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Die ChEMBL-Datenbank, in der CHEMBL58340 aufgeführt ist, ist eine groß angelegte Bioaktivitätsdatenbank für die Medikamentenforschung . Sie enthält Bindungs-, Funktions- und ADMET-Informationen für eine große Anzahl von arzneimittelähnlichen bioaktiven Verbindungen . Daher könnte this compound möglicherweise bei der Identifizierung von Werkzeugverbindungen für potenzielle therapeutische Ziele eingesetzt werden .
Neuheitsbewertung
This compound könnte zur Neuheitsbewertung von aktiven Molekülen oder Chemotypen verwendet werden . Dies könnte bei der Erstellung von chemogenomischen Sets für das phänotypische Screening und der Identifizierung der potenziellen Ziele und Off-Targets einer aktiven Verbindung helfen .
Peptidsynthese
Eine Verbindung mit einer ähnlichen Struktur wie this compound, Benzyl {2- [ (2- (1H-Benzo [d] [1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamat, wurde synthetisiert und charakterisiert . N- (Geschützte α-Aminoacyl)benzotriazole sind starke Acylierungsmittel und werden häufig zur Herstellung von Peptiden und deren Mimetika und Konjugaten verwendet .
Synthese von 1,2,3-Triazolen
Die Synthese von diversen voll funktionalisierten 1,2,3-Triazolen ist zu einem notwendigen und einzigartigen Forschungsthema in modernen synthetischen organischen Schlüsseltransformationen in der Wissenschaft, Pharmazie und Industrie geworden . Eine Verbindung mit einer ähnlichen Struktur wie this compound könnte möglicherweise in diesen Syntheseprozessen verwendet werden .
Reaktionen an der Benzylposition
Verbindungen mit einer Benzylposition, wie this compound, können verschiedene Reaktionen wie freie Radikalbromierung, nukleophile Substitution und Oxidation durchlaufen . Diese Reaktionen könnten möglicherweise bei der Synthese anderer Verbindungen verwendet werden .
Synthese von Benzothiazolen
Benzothiazole, als bizyklische Heterocyclen mit fusionierten Benzol- und Thiazolringen, die elektronenreiche Heteroatome, Stickstoff und Schwefel, enthalten, ziehen aufgrund ihrer hohen biologischen und pharmakologischen Aktivität großes Interesse von Forschern für die Medikamentenentwicklung auf sich . Eine Verbindung mit einer ähnlichen Struktur wie this compound könnte möglicherweise bei der Synthese von Benzothiazolen verwendet werden .
Eigenschaften
CAS-Nummer |
82637-57-8 |
|---|---|
Molekularformel |
C34H40N2O7 |
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C34H40N2O7/c1-5-42-33(38)28(17-16-24-12-8-6-9-13-24)35-23(2)32(37)36-21-27-20-31(41-4)30(40-3)19-26(27)18-29(36)34(39)43-22-25-14-10-7-11-15-25/h6-15,19-20,23,28-29,35H,5,16-18,21-22H2,1-4H3/t23-,28-,29-/m0/s1 |
InChI-Schlüssel |
JZXQEVNCLGXAGD-OIFPXGRLSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OCC4=CC=CC=C4)OC)OC |
Isomerische SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)OCC4=CC=CC=C4)OC)OC |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OCC4=CC=CC=C4)OC)OC |
Key on ui other cas no. |
82637-57-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1601050.png)
![[1,2,3]Triazolo[1,5-a]quinoline](/img/structure/B1601051.png)
![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B1601052.png)







![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)
